

3-Bromo-5-ethylpyridine: A Strategic Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-5-ethylpyridine**

Cat. No.: **B126805**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-ethylpyridine has emerged as a highly strategic and versatile building block in contemporary organic synthesis. Its unique molecular architecture, featuring a pyridine core functionalized with a reactive bromine atom and an ethyl group, provides a powerful handle for constructing complex molecular frameworks. The bromine atom at the 3-position serves as a key anchor point for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds. This guide offers a comprehensive overview of the synthesis, physicochemical properties, core reactivity, and practical applications of **3-bromo-5-ethylpyridine**. We will delve into the mechanistic underpinnings of its most critical transformations—including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—and provide field-proven experimental protocols. This document is intended to serve as a technical resource for scientists leveraging this key intermediate in the fields of pharmaceutical discovery and agrochemical innovation.[1][2][3]

Introduction to 3-Bromo-5-ethylpyridine

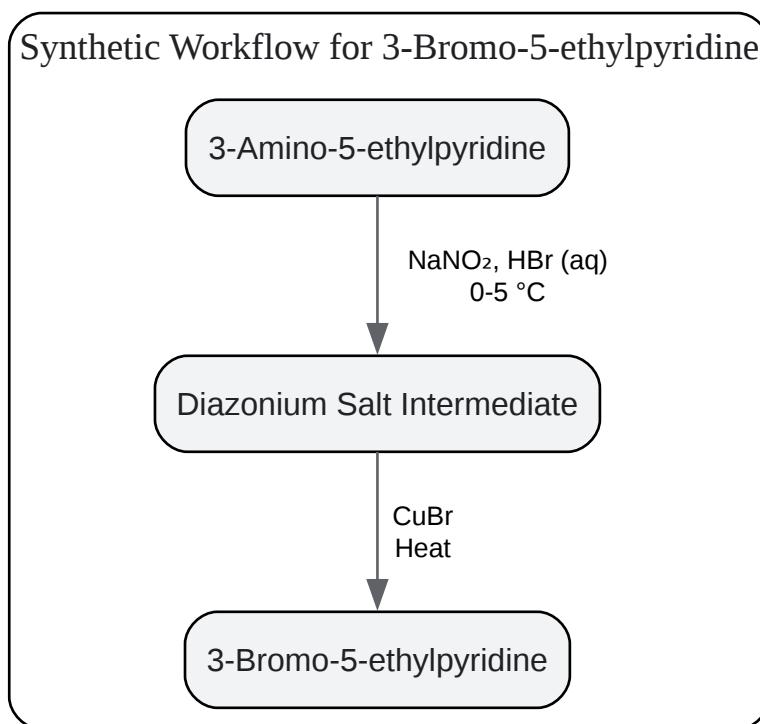
The Primacy of Substituted Pyridines in Synthesis

The pyridine ring is a privileged scaffold in medicinal and agricultural chemistry.[3][4] Its presence in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and its nitrogen atom can serve as a hydrogen bond

acceptor, facilitating crucial interactions with biological targets. The strategic functionalization of the pyridine ring is therefore a cornerstone of modern molecular design. Halogenated pyridines, in particular, are exceptionally valuable as they provide a reactive locus for transition-metal-catalyzed cross-coupling reactions, allowing for the modular and efficient assembly of complex target molecules from simpler, readily available fragments.[\[3\]](#)

Structural Features and Physicochemical Properties

3-Bromo-5-ethylpyridine (CAS No. 142337-95-9) is a disubstituted pyridine that offers a unique combination of reactivity and structural features. The bromine atom at the C3 position is sterically accessible and electronically primed for oxidative addition to a palladium(0) catalyst, the key initiating step in most cross-coupling reactions. The ethyl group at the C5 position provides a lipophilic element that can be used to modulate the overall properties of the final compound.


Table 1: Physicochemical Properties of **3-Bromo-5-ethylpyridine**

Property	Value	Reference
CAS Number	142337-95-9	[5]
Molecular Formula	C ₇ H ₈ BrN	[6] [7]
Molecular Weight	186.05 g/mol	[6]
Boiling Point	220.1 ± 20.0 °C at 760 mmHg	[6]
Density	1.4 ± 0.1 g/cm ³	[6]
Flash Point	86.9 ± 21.8 °C	[6]
Refractive Index	1.544	[6]

| LogP | 2.74 |[\[6\]](#) |

Synthesis and Characterization Retrosynthetic Analysis and Plausible Synthetic Routes

While multiple synthetic routes can be envisioned, a common and effective strategy for synthesizing substituted bromopyridines involves the Sandmeyer reaction, starting from an appropriately substituted aminopyridine.^{[8][9]} This approach offers high yields and functional group tolerance. The ethyl group can be introduced prior to the bromination step. A plausible synthetic pathway is outlined below.

[Click to download full resolution via product page](#)

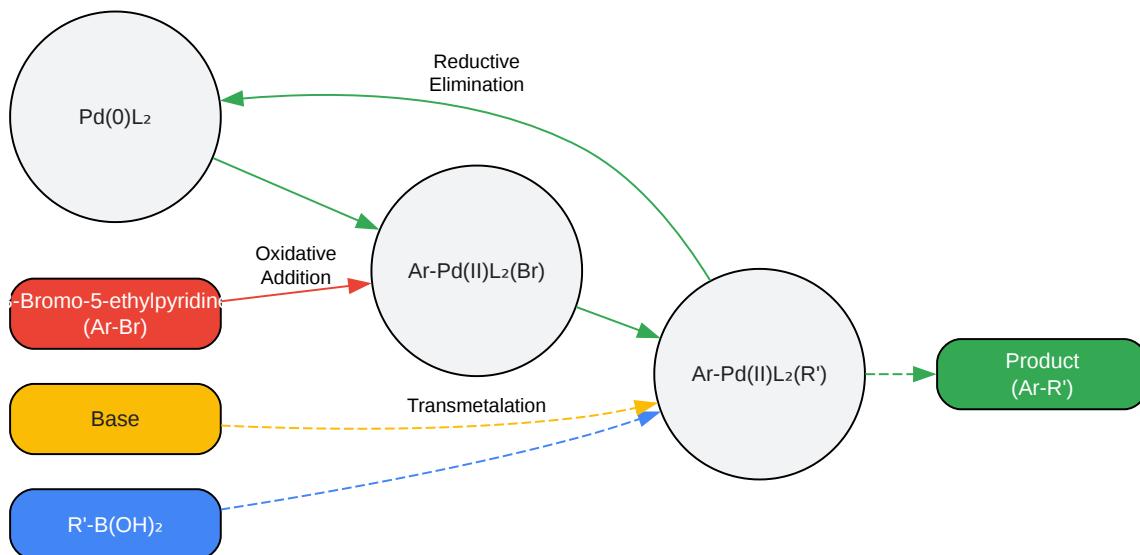
Caption: Plausible synthesis of **3-Bromo-5-ethylpyridine** via diazotization.

This pathway leverages readily available starting materials. The initial diazotization of 3-amino-5-ethylpyridine under acidic conditions generates a reactive diazonium salt, which is then displaced by bromide in a copper-catalyzed Sandmeyer reaction to yield the final product.

Spectroscopic Profile

The structural identity and purity of **3-Bromo-5-ethylpyridine** are typically confirmed using a combination of spectroscopic techniques.

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the three aromatic protons on the pyridine ring and the ethyl group's quartet and triplet.
- ^{13}C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.
- FTIR: The infrared spectrum provides information about the functional groups present, showing characteristic C-H, C=C, and C=N stretching and bending vibrations of the substituted pyridine ring.[7][10]
- Mass Spectrometry: MS analysis will confirm the molecular weight and show the characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).

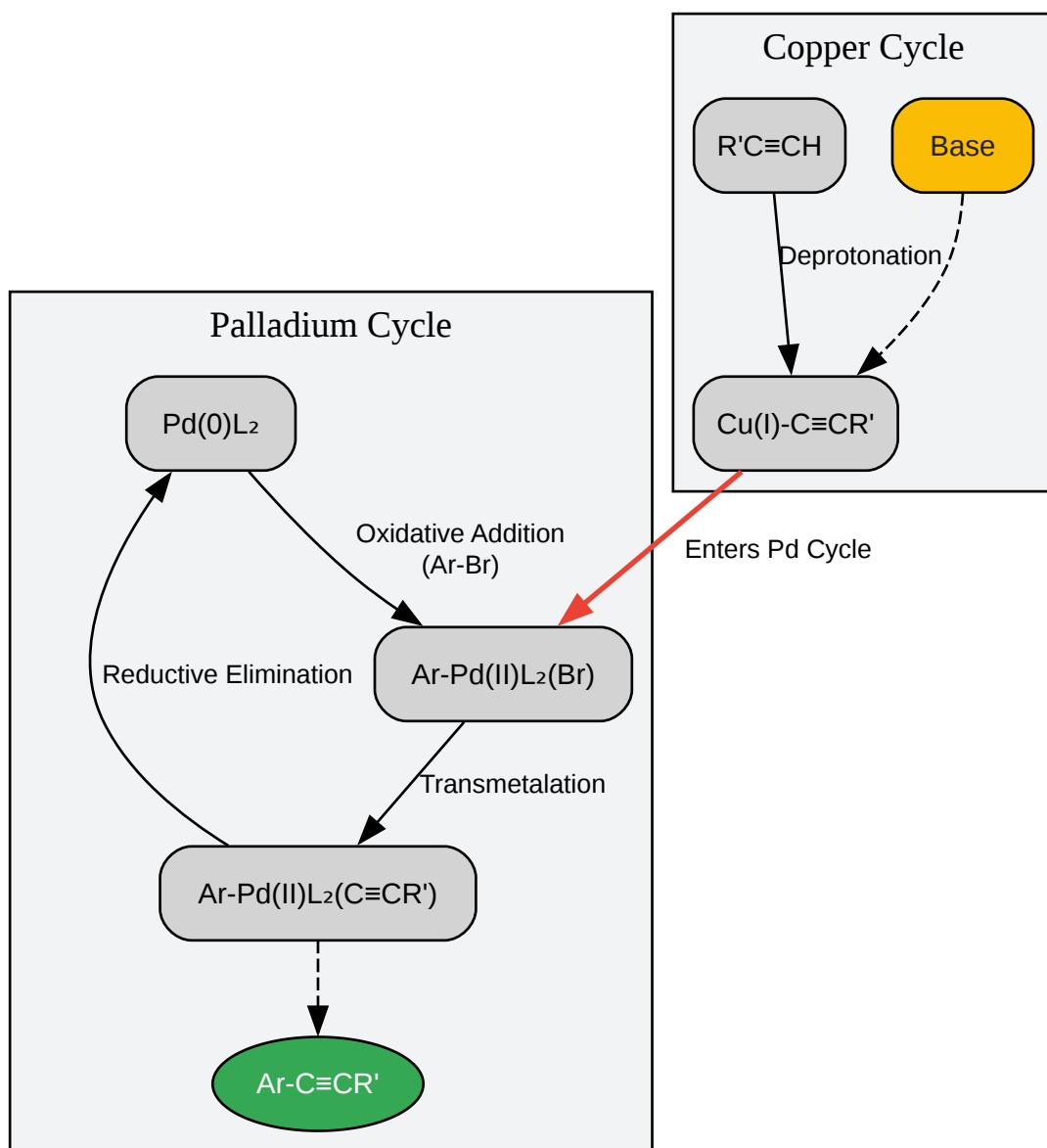

Core Reactivity: A Hub for Cross-Coupling Chemistry

The synthetic utility of **3-bromo-5-ethylpyridine** is overwhelmingly derived from the reactivity of its carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This $\text{C}(\text{sp}^2)\text{-Br}$ bond is an ideal electrophilic partner for a wide range of nucleophiles.

Palladium-Catalyzed C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds, specifically for creating biaryl or vinyl-aryl structures.[3][11] The reaction couples an organohalide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base.

Causality in Protocol Design: The choice of base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) is critical; it must be strong enough to facilitate transmetalation but not so harsh as to degrade the starting materials or catalyst. The ligand choice, often a phosphine like PPh_3 or more advanced biarylphosphines, is crucial for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination.

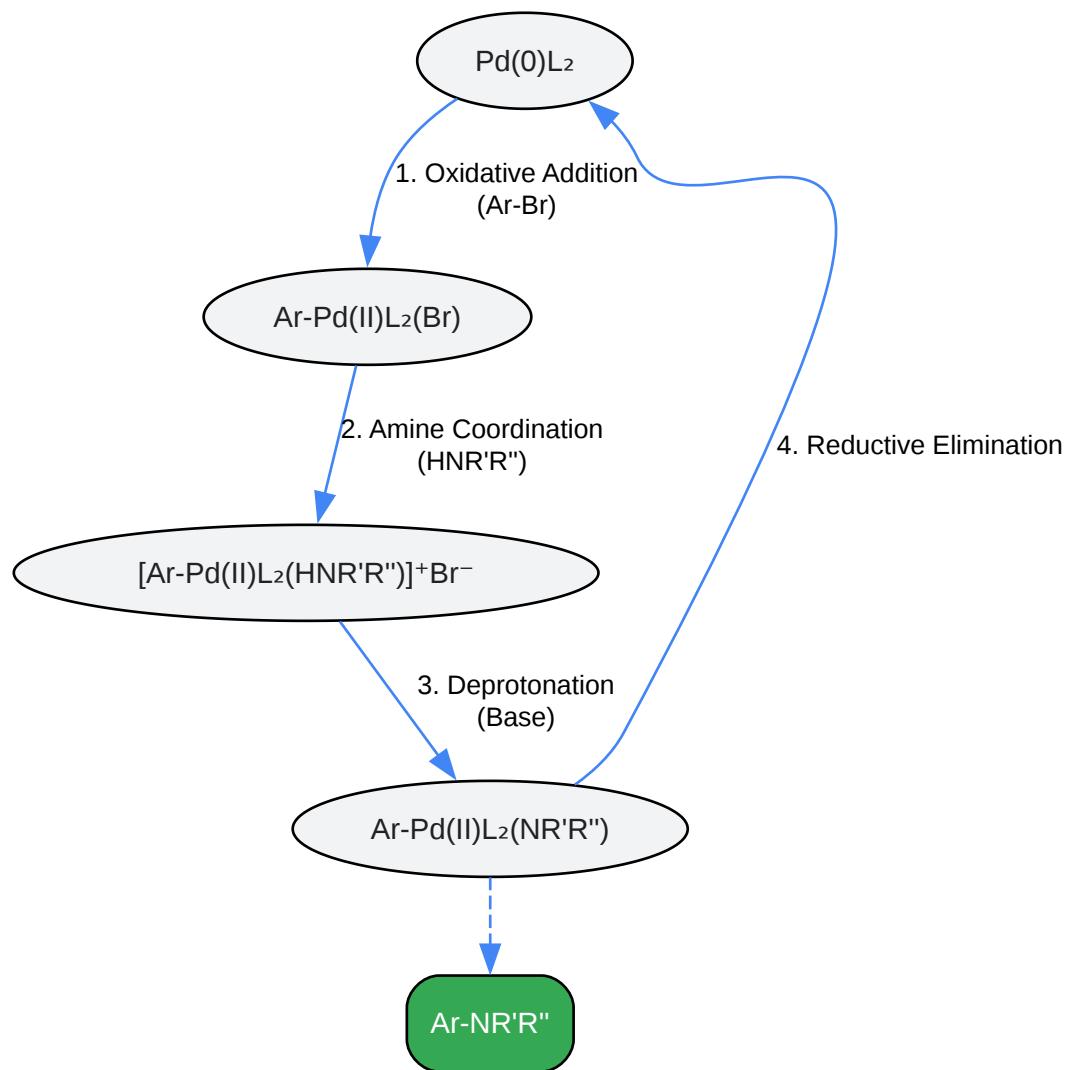


[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Sonogashira coupling is the premier method for linking a terminal alkyne with an aryl or vinyl halide, forming an alkynyl-substituted aromatic system.[12] This reaction uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst.

Causality in Protocol Design: The copper(I) co-catalyst is essential for activating the alkyne. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is much more reactive towards transmetalation with the palladium complex than the alkyne itself.[13] Running the reaction under an inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), an undesired side reaction promoted by oxygen and copper salts.[12]


[Click to download full resolution via product page](#)

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

For the synthesis of aryl amines, the Buchwald-Hartwig amination is the state-of-the-art method.[14] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base.

Causality in Protocol Design: The development of this reaction has been characterized by "generations" of phosphine ligands.[14] Early ligands had limited scope. The advancement to bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos) was a watershed moment. These ligands accelerate the rate-limiting reductive elimination step, allowing for the coupling of less reactive aryl chlorides and a broader range of amines under milder conditions. The choice of a strong, sterically hindered base like sodium tert-butoxide (NaOt-Bu) is crucial for deprotonating the amine (or the intermediate palladium-amine complex) without competing as a nucleophile.[15]

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Practical Applications and Experimental Protocols

The following protocols are illustrative examples based on established procedures for similar substrates and serve as a validated starting point for experimental design.[\[11\]](#)[\[16\]](#)[\[17\]](#)

Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-ethylpyridine with 4-Methoxyphenylboronic Acid

- Objective: To synthesize 3-(4-methoxyphenyl)-5-ethylpyridine.
- Methodology:
 - To an oven-dried Schlenk flask under an argon atmosphere, add **3-bromo-5-ethylpyridine** (1.0 mmol, 186 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium phosphate (K_3PO_4 , 2.0 mmol, 424 mg).
 - Add the palladium catalyst, $Pd(PPh_3)_4$ (0.03 mmol, 35 mg).
 - Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
 - Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor reaction progress by TLC or GC-MS.
 - Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
 - Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
 - Dry the organic phase over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol: Sonogashira Coupling of 3-Bromo-5-ethylpyridine with Phenylacetylene

- Objective: To synthesize 3-(phenylethynyl)-5-ethylpyridine.

- Methodology:

- To an oven-dried Schlenk flask, add **3-bromo-5-ethylpyridine** (1.0 mmol, 186 mg), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.02 mmol, 14 mg), and copper(I) iodide (CuI , 0.04 mmol, 8 mg).
- Evacuate and backfill the flask with argon three times.
- Add 5 mL of degassed triethylamine (Et_3N) via syringe.
- Add phenylacetylene (1.1 mmol, 112 mg, 121 μL) dropwise via syringe.
- Stir the reaction mixture at room temperature for 8 hours. Monitor progress by TLC or GC-MS.
- Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous NH_4Cl (10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate.
- Purify the crude product by column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-ethylpyridine with Morpholine

- Objective: To synthesize 4-(5-ethylpyridin-3-yl)morpholine.

- Methodology:

- In a glovebox, charge an oven-dried vial with sodium tert-butoxide (NaOt-Bu , 1.4 mmol, 135 mg), a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 0.02 mmol, 18 mg), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 19 mg).
- Add **3-bromo-5-ethylpyridine** (1.0 mmol, 186 mg).

- Seal the vial, remove from the glovebox, and add 4 mL of anhydrous, degassed toluene, followed by morpholine (1.2 mmol, 105 mg, 104 μ L) via syringe.
- Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor progress by LC-MS.
- After cooling to room temperature, dilute the reaction with diethyl ether and filter through Celite.
- Concentrate the filtrate and purify the resulting residue by column chromatography on silica gel to obtain the target amine.

Safety, Handling, and Storage

Hazard Identification

While specific data for **3-bromo-5-ethylpyridine** is limited, data from structurally similar bromopyridines should be used to guide handling procedures.[\[18\]](#)

Table 2: GHS Hazard Classifications for Related Bromopyridines

Hazard Statement	Description	Reference
H302	Harmful if swallowed	[18]
H315	Causes skin irritation	[18]
H318 / H319	Causes serious eye damage / irritation	[18]

| H335 | May cause respiratory irritation |[\[18\]](#) |

Recommended Handling and PPE

- Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.[\[19\]](#)

- Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
- Skin and Body Protection: Wear a standard laboratory coat.
- Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
[20]

Storage and Stability

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. Some bromopyridines are light-sensitive, so storage in an amber vial is recommended.[20]

Conclusion

3-Bromo-5-ethylpyridine is a quintessential example of a modern synthetic building block. Its value lies not in its own biological activity, but in its capacity to be efficiently transformed into a vast array of more complex, high-value molecules. The strategic positioning of the bromine atom enables chemists to leverage the full power of palladium-catalyzed cross-coupling chemistry, providing reliable and modular access to novel C-C and C-N bonds. As the demand for sophisticated molecular architectures in drug discovery and agrochemical research continues to grow, the role of versatile and reactive intermediates like **3-bromo-5-ethylpyridine** will only become more critical.

References

- Dana Bioscience. 3-Bromo-5-(1-bromo-ethyl)-pyridine 1g.
- SpectraBase. 3-bromo-5-ethyl-pyridine.
- Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).
- Patsnap. Synthesis method of 3-bromo-5-methylpyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. **3-Bromo-5-ethylpyridine**.
- SpectraBase. 3-bromo-5-ethyl-pyridine [FTIR].
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine.
- PubChem. 3-Bromo-5-chloro-4-methylpyridine.
- University of Bath. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- PubChem. 3-Bromo-5-ethylaniline.
- Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Wikipedia. Sonogashira coupling.
- Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.
- CAS Common Chemistry. 2-Bromo-5-methylpyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Harnessing 3-Bromo-5-methylpyridine: A Key Intermediate for Agrochemical Innovation.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Mironov, Y. V., & Gulyay, A. V. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. *Tetrahedron Letters*, 55(33), 4634-4636.
- PubChem. 3-Bromopyridine.
- AOBChem USA. 3-Bromo-5-(3,3-dimethylbutoxy)pyridine.
- Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
- Al-Hourani, B. J., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. *Molecules*, 22(2), 199.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 142337-95-9|3-Bromo-5-ethylpyridine|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. nbino.com [nbino.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. mdpi.com [mdpi.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [3-Bromo-5-ethylpyridine: A Strategic Building Block for Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b126805#3-bromo-5-ethylpyridine-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com